molecular formula C14H13Cl4N B14064130 [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14064130
M. Wt: 337.1 g/mol
InChI Key: PVADFBOICDFBOL-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Shares the trichlorocyclohexadienyl structure but lacks the dimethylamine group.

    Chlorpromazine: Contains a similar phenyl structure with chlorine atoms but has different substituents and pharmacological properties.

Uniqueness

The uniqueness of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific combination of chlorine atoms and the dimethylamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(5-10(13)16)14-11(17)6-9(15)7-12(14)18/h3-7,11,14H,1-2H3

InChI Key

PVADFBOICDFBOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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